molecular formula C12H16O2 B8771204 alpha-Butoxyacetophenone

alpha-Butoxyacetophenone

Cat. No. B8771204
M. Wt: 192.25 g/mol
InChI Key: MIKJKIMMCNQHKK-UHFFFAOYSA-N
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Patent
US04758501

Procedure details

A suspension of 4-hydroxyacetophenone (27.2 g, 0.2 mole), 1-bromobutane (41.8 g, 0.305 mole) and potassium carbonate (41.4 g, 0.3 mole) in acetone (400 ml) were heated under reflux for 48 hours. Water (200 ml) was then added and the mixture extracted with ethyl acetate (300 ml) and washed with water (2×150 ml). The organic solution was dried and evaporated under reduced pressure to give an orange liquid which solidified on cooling to give the product (38.0 g, 99%) which was used in the next reaction without further purification.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7](O)=[CH:8][CH:9]=1)=[O:3].Br[CH2:12][CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-:17].[K+].[K+].O>CC(C)=O>[CH3:15][CH2:14][CH2:13][CH2:12][O:17][CH2:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
41.8 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed with water (2×150 ml)
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange liquid which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
CCCCOCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.